7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
The compound “7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound with a molecular weight of 214.68 g/mol . It has a linear formula of C8 H7 Cl N2 O S .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.67 g/mol . It has a topological polar surface area of 58 Ų and a complexity of 321 . It has one rotatable bond .Scientific Research Applications
Synthesis and Bioactive Potential
The chemical compound 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a key intermediate in the synthesis of various bioactive molecules. Researchers have developed efficient synthetic methodologies under microwave irradiation to produce 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones, which show potential bioactivity (Djekou et al., 2006). This process involves reactions with nitronate or malonate anions, leading to compounds that could have antimicrobial, anti-HIV, and anticancer properties.
Structural Characterization and Derivative Synthesis
The structural characterization and the synthesis of derivatives of thiazolo[3,2-a]pyrimidin-5-one compounds have been extensively studied. For instance, the preparation and reaction of 2-amino-5-methyl-7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones under specific conditions have been documented, showcasing the compound's versatility in generating a variety of derivatives (Safarov et al., 2005). These derivatives hold promise for further biological evaluation and application in medicinal chemistry.
Antimicrobial and Antifungal Properties
A new series of benzothiazole pyrimidine derivatives, including modifications of the thiazolo[3,2-a]pyrimidin-5-one core, were synthesized and shown to exhibit significant in vitro antibacterial and antifungal activities (Maddila et al., 2016). Such studies underline the potential of thiazolo[3,2-a]pyrimidin-5-one derivatives in the development of new antimicrobial agents.
Catalysis and Reaction Mechanisms
The compound has also found applications in the field of catalysis and reaction mechanism studies. For example, an efficient synthetic methodology for 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, which are of biological and pharmacological interest, was developed. This process utilized catalyst-free, one-pot reactions, highlighting the chemical's utility in creating pharmaceutically relevant heterocycles (Dong & Zhao, 2019).
Anticancer Activity
Further research into thiazolo[3,2-a]pyrimidin-5-one derivatives has indicated their potential in anticancer drug development. New derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the compound's role in the discovery of novel therapeutic agents (Becan et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one are currently unknown. The compound belongs to the class of pyrimidines, which are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrimidine derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The chloromethyl group in the compound may also undergo various reactions, leading to changes in the target molecules .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis and signal transduction . The compound may affect these processes by interacting with the enzymes or receptors involved.
Pharmacokinetics
It has a molecular weight of 215.66, which is within the range favorable for oral bioavailability
Result of Action
Pyrimidine derivatives are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects . The compound may exert similar effects, but this needs to be confirmed by experimental studies.
Action Environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of the chloromethyl group can be affected by the pH of the environment The stability of the compound may also be influenced by temperature and light
Properties
IUPAC Name |
7-(chloromethyl)-2,3-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9-11-7(4-10)3-8(13)12(5)9/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZAYTBCQHKUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CC(=O)N12)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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